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molecular formula C12H14O4 B2965905 1-(3,4-Dimethoxyphenyl)butane-1,3-dione CAS No. 13298-49-2

1-(3,4-Dimethoxyphenyl)butane-1,3-dione

Cat. No. B2965905
M. Wt: 222.24
InChI Key: WIPDJSMZXOYFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07132428B2

Procedure details

3.9 g of sodium hydride were initially introduced into 150 ml of cyclohexane, and a solution of 15 g of 1-(3,4-dimethoxyphenyl)ethanone in 16.3 ml of ethyl acetate was added. The reaction solution was boiled at 80° C. for 1 h, after which acetic acid was added and the whole was extracted with MTB-ether. The MTB-ether phase was dried over magnesium sulfate and subjected to rotary evaporation. The residue was chromatographed through silica gel (ethyl acetate/heptane 1/6). The following was obtained: 41 C12H14O4 (222.24); MS (ESI) 223 (M+H)
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
16.3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
C12H14O4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].C1CCCCC1.[CH3:9][O:10][C:11]1[CH:12]=[C:13]([C:19](=[O:21])[CH3:20])[CH:14]=[CH:15][C:16]=1[O:17][CH3:18].[C:22](O)(=[O:24])[CH3:23]>C(OCC)(=O)C>[CH3:9][O:10][C:11]1[CH:12]=[C:13]([C:19](=[O:21])[CH2:20][C:22](=[O:24])[CH3:23])[CH:14]=[CH:15][C:16]=1[O:17][CH3:18] |f:0.1|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCCCC1
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C(C)=O
Name
Quantity
16.3 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
C12H14O4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the whole was extracted with MTB-ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The MTB-ether phase was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
subjected to rotary evaporation
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed through silica gel (ethyl acetate/heptane 1/6)
CUSTOM
Type
CUSTOM
Details
The following was obtained

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1OC)C(CC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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